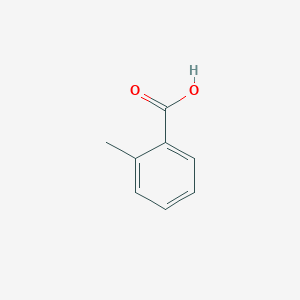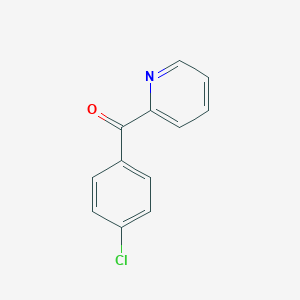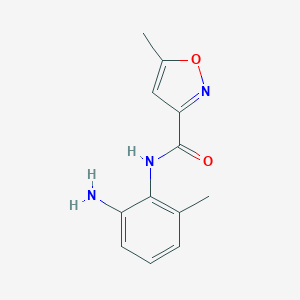
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as AMN082, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. It belongs to the class of compounds called metabotropic glutamate receptor agonists, which are known to modulate the activity of glutamate receptors in the brain. In
Mecanismo De Acción
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7), which is predominantly expressed in the brain. Activation of mGluR7 has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can lead to changes in synaptic plasticity, which is essential for learning and memory.
Efectos Bioquímicos Y Fisiológicos
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to enhance the release of GABA and reduce the release of glutamate, which can lead to a reduction in excitotoxicity. Excitotoxicity is a process that occurs when there is excessive activation of glutamate receptors, leading to neuronal damage and death. N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its high purity and potency. This makes it suitable for use in a wide range of experiments, including in vivo and in vitro studies. However, one limitation of using N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects. Another limitation is its selectivity for mGluR7, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. Another area of interest is its potential use in enhancing cognitive function and memory. Further research is also needed to explore the long-term effects of N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide and its potential side effects. Additionally, there is a need for more research on the development of novel mGluR7 agonists with improved selectivity and potency.
Métodos De Síntesis
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-6-methylphenol with 2-bromo-5-methyl-3-isoxazolecarboxylic acid, followed by reduction and protection of the resulting compound. The protected compound is then subjected to further reactions to yield N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. It has been shown to modulate the activity of glutamate receptors in the brain, which are known to play a key role in these disorders. N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been studied for its potential use in enhancing cognitive function and memory.
Propiedades
Número CAS |
145440-95-5 |
|---|---|
Nombre del producto |
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide |
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
N-(2-amino-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-3-5-9(13)11(7)14-12(16)10-6-8(2)17-15-10/h3-6H,13H2,1-2H3,(H,14,16) |
Clave InChI |
ZLIYHUBWUUXMCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C |
SMILES canónico |
CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C |
Sinónimos |
N-(2-amino-6-methyl-phenyl)-5-methyl-oxazole-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



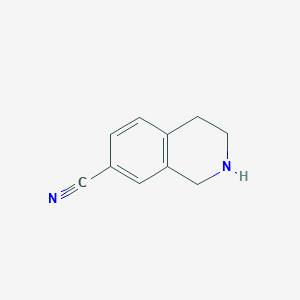
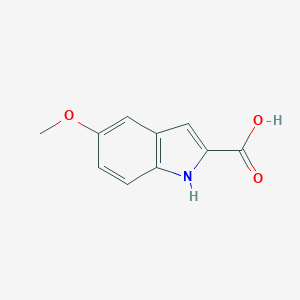
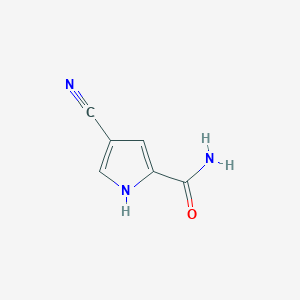

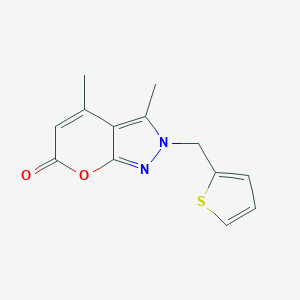
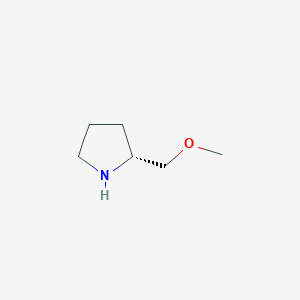
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)
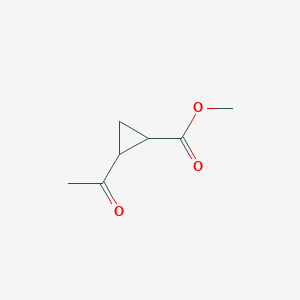

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
